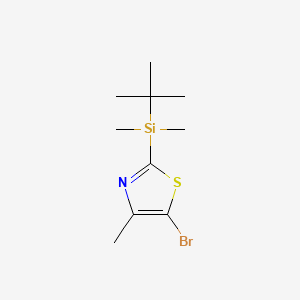

![molecular formula C9H16ClNO3 B567825 diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride CAS No. 1212145-02-2](/img/structure/B567825.png)

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

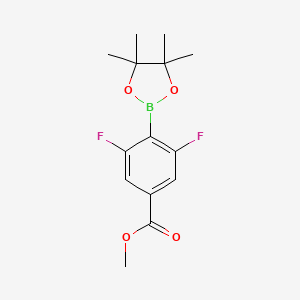

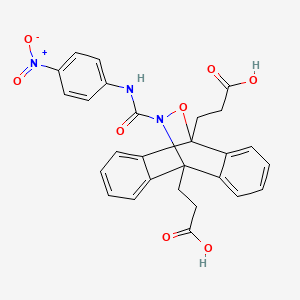

“Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride” is a chemical compound with the CAS Number: 1212145-02-2 and Linear Formula: C9H16ClNO3 . Its IUPAC name is ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3.ClH/c1-2-12-9(11)7-5-3-4-6(13-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8+;/m1./s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Scientific Research Applications

Stereochemical Studies and Synthesis

The compound has been studied for its stereochemical properties and synthetic applications. One study involved the synthesis of diendo- and diexo-2-Methylamino and 2-benzylamino-3-hydroxymethylbicyclo [2.2.1]heptanes and the corresponding bicycio [2.2.1] heptenes, synthesized from β-amino acid esters containing the norbornane or norbornene skeleton. The study highlighted the predominant conformation as endo-boat for the diexo derivatives, as established by NMR spectroscopy (F. Fülöp, G. Stájer, G. Bernáth, P. Sohár, 1985).

Chromatographic Separation

Another key application is in the development of chromatographic methods for the separation and identification of enantiomers of bicyclic β-amino acids, including racemic diendo- and diexo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acids. These methods enable the enantioselective separation of these compounds, which is crucial for their application in the synthesis of other chiral substances (G. Török, A. Péter, Péter Csomós, L. Kanerva, F. Fülöp, 1998).

Aza-Diels-Alder Reactions in Aqueous Solution

The compound also serves as a precursor in Aza-Diels-Alder reactions, which are used for the asymmetric synthesis of bicyclic amino acid derivatives. These reactions are crucial for the development of pharmaceuticals and other biologically active molecules, demonstrating the compound's importance in medicinal chemistry (H. Waldmann, M. Braun, 1991).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and may cause serious eye damage. Precautionary measures should be taken when handling this compound, including wearing protective gloves and eye protection .

properties

IUPAC Name |

ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-2-12-9(11)7-5-3-4-6(13-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQQPBDWIFYSRA-ICDZOTBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(C1N)O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H]2CC[C@@H]([C@@H]1N)O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

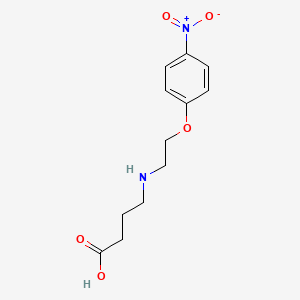

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567746.png)

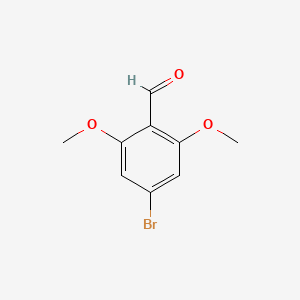

![6-Methoxypyrido[2,3-b]pyrazine](/img/structure/B567755.png)

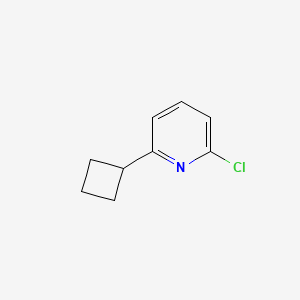

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten](/img/structure/B567757.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B567761.png)